molecular formula C20H18N4O4 B5660099 1-(1,3-oxazol-5-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide

1-(1,3-oxazol-5-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide

Cat. No. B5660099
M. Wt: 378.4 g/mol
InChI Key: VJAOJIBYIOJXFT-INIZCTEOSA-N
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Description

Synthesis Analysis

The synthesis of related complex organic compounds often involves innovative methodologies to construct specific skeletons and functional groups. For example, Zheng et al. (2014) described a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for synthesizing 1,2,4-triazolo[1,5-a]pyridines, showcasing a metal-free oxidative N-N bond formation approach that might be relevant for synthesizing similar complex compounds (Zheng et al., 2014).

Molecular Structure Analysis

Analyzing the molecular structure of complex compounds involves spectroscopic methods and theoretical calculations. Halim and Ibrahim (2022) provided insights into the spectral analysis and quantum studies of novel compounds, utilizing methods like DFT to understand electronic structures, which are crucial for comprehending the molecular structure of our target compound (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

The reactivity and chemical behavior of such compounds can be explored through various reactions, including N-N bond formation and cyclization reactions. Panov et al. (2011) explored the synthesis and characterization of related compounds, providing insights into their reactivity and potential as organocatalysts (Panov et al., 2011).

Physical Properties Analysis

The physical properties, including melting points and crystal structures, offer insights into the stability and crystallization behavior of complex organic compounds. Tawfiq et al. (2014) analyzed the crystal structures and packing arrangements of novel derivatives, highlighting how supramolecular interactions influence physical properties (Tawfiq et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties involves studying the compound's reactivity, including oxidation, reduction, and other reactions. Conradie et al. (2019) synthesized and characterized Fe coordination compounds with substituted ligands, providing insights into redox behaviors that are relevant for analyzing the chemical properties of our target compound (Conradie et al., 2019).

properties

IUPAC Name

(2S)-1-(1,3-oxazole-5-carbonyl)-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c25-19(16-7-4-10-24(16)20(26)18-12-22-13-27-18)23-15-6-1-2-8-17(15)28-14-5-3-9-21-11-14/h1-3,5-6,8-9,11-13,16H,4,7,10H2,(H,23,25)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAOJIBYIOJXFT-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CN=CO2)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CN=CO2)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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